Platinum dioxide

Description

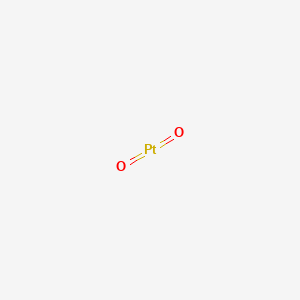

Structure

2D Structure

Properties

IUPAC Name |

dioxoplatinum | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2O.Pt | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKIOKAURTKXMSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[Pt]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O2Pt | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40904275 | |

| Record name | Platinic oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40904275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid, Monohydrate: Black solid; [Merck Index] Black odorless powder; Insoluble in water; [MSDSonline] | |

| Record name | Platinum oxide (PtO2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Platinic oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8669 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1314-15-4 | |

| Record name | Platinum dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1314-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Platinic oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001314154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Platinum dioxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402624 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Platinum oxide (PtO2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Platinic oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40904275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Platinum dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.840 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physicochemical Properties of Platinum Dioxide for Catalysis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of platinum dioxide (PtO₂), a crucial precursor to highly active catalysts. This document delves into its structural, electronic, and thermal characteristics, offering quantitative data, detailed experimental protocols, and visual representations of key processes to support research and development in catalysis and related fields.

Introduction to this compound in Catalysis

This compound, often referred to as Adams' catalyst, is a pivotal compound in the field of heterogeneous catalysis.[1][2] While PtO₂ itself is generally considered a catalyst precursor, it is readily reduced in situ to form highly dispersed, catalytically active platinum black.[1][2] This activated form is renowned for its efficiency in a wide array of chemical transformations, most notably hydrogenation and hydrogenolysis reactions.[1][3] Its applications span from the synthesis of fine chemicals and pharmaceuticals to academic research, where it is valued for its high activity and stereoselectivity, particularly in the formation of cis-alkenes from alkynes.[1][3]

Physicochemical Properties of this compound

The catalytic efficacy of this compound is intrinsically linked to its fundamental physicochemical properties. These characteristics dictate its behavior during catalyst activation and reaction, influencing the nature of the active sites and the overall reaction kinetics.

Structural Properties

This compound is known to exist in different polymorphic forms, with the α- and β-phases being the most studied. These polymorphs exhibit distinct crystal structures and, consequently, different properties.

| Property | α-PtO₂ (Adams' Catalyst) | β-PtO₂ |

| Crystal System | Hexagonal | Orthorhombic |

| Space Group | P6₃mc | Pnnm |

| Lattice Parameters | a = 3.16 Å, c = 4.91 Å (Calculated) | a = 3.16 Å, b = 4.51 Å, c = 4.55 Å |

| Molar Mass | 227.08 g/mol | 227.08 g/mol |

| Density | ~10.2 g/cm³ | 11.65 g/cm³ (Calculated) |

| Appearance | Dark brown to black powder | - |

Electronic Properties

The electronic structure of this compound is a key determinant of its catalytic behavior, influencing reactant adsorption and bond activation.

| Property | Value |

| Band Gap | α-PtO₂: 1.8 - 2.5 eV |

| β-PtO₂: 0.65 eV (Calculated) | |

| **XPS Binding Energies (Pt 4f₇/₂) ** | Pt⁰ (metal): ~71.0 - 71.2 eV |

| Pt²⁺ (PtO): ~72.4 eV | |

| Pt⁴⁺ (PtO₂): ~74.5 - 74.9 eV |

Note: Band gap values can vary based on the experimental or computational method used.[6] XPS binding energies are approximate and can shift based on the chemical environment and instrument calibration.

Surface Properties

The surface of this compound is where the initial stages of catalyst activation occur. While specific BET surface area data for unsupported PtO₂ is not widely reported, its catalytic utility relies on the high surface area of the platinum black formed upon its reduction.

Thermal Stability

The thermal stability of this compound is a critical parameter, especially for high-temperature catalytic applications.

| Property | Observation |

| Decomposition Onset | Begins to decompose in air at approximately 550 °C. |

| Decomposition Pathway | PtO₂ → PtO + O₂ → Pt + O₂. The decomposition of PtO to Pt occurs at higher temperatures, around 820 °C. |

| Melting Point | Decomposes before melting, typically cited around 450 °C.[1] |

Note: Decomposition temperatures can be influenced by the surrounding atmosphere and heating rate.

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of this compound, based on established procedures.

Synthesis of this compound (Adams' Catalyst)

The traditional method for synthesizing Adams' catalyst involves the fusion of a platinum precursor with an oxidizing agent.

Method 1: From Chloroplatinic Acid

-

Mixing: Dissolve 3.5 g of high-purity chloroplatinic acid (H₂PtCl₆) in 10 mL of distilled water in a 250 mL Pyrex beaker or porcelain dish. Add 35 g of sodium nitrate (NaNO₃).

-

Evaporation: Gently heat the mixture over a Bunsen burner with constant stirring using a glass rod to evaporate the water.

-

Fusion: Increase the temperature to 350-370 °C. The mixture will fuse, evolving brown nitrogen oxides, and a brown precipitate of this compound will form. If frothing occurs, stir vigorously.

-

Heating: Continue heating and increase the temperature to maintain the molten state at 500-530 °C for 30 minutes to ensure complete reaction.

-

Cooling and Washing: Allow the mixture to cool completely. Add 50 mL of distilled water to the solidified mass. Wash the brown precipitate of this compound by decantation several times with distilled water.

-

Filtration and Drying: Filter the precipitate using a hardened filter paper and continue washing with distilled water until the filtrate is free of nitrates. Be cautious as the precipitate may become colloidal. Dry the resulting this compound in a desiccator.

Characterization Techniques

XRD is employed to determine the crystalline phase and structure of the synthesized this compound.

-

Instrument: A powder X-ray diffractometer.

-

X-ray Source: Typically Cu Kα radiation (λ = 1.5406 Å).

-

Scan Range (2θ): A broad range, for instance, 10° to 80°, is scanned to identify all significant diffraction peaks.

-

Sample Preparation: The dried this compound powder is finely ground and mounted on a sample holder.

-

Data Analysis: The resulting diffraction pattern is compared with standard diffraction patterns from databases like the JCPDS (Joint Committee on Powder Diffraction Standards) to identify the crystalline phases present.

XPS is a surface-sensitive technique used to determine the elemental composition and oxidation states of platinum.

-

Instrument: An XPS spectrometer with a hemispherical electron energy analyzer.

-

X-ray Source: Commonly a monochromatic Al Kα (1486.6 eV) or Mg Kα (1253.6 eV) X-ray source.

-

Analysis Chamber: The analysis is conducted under ultra-high vacuum (UHV) conditions (typically <10⁻⁸ mbar).

-

Sample Preparation: The powder sample is mounted on a sample holder using conductive tape.

-

Data Analysis: High-resolution spectra of the Pt 4f region are acquired. The binding energies of the peaks are referenced to the C 1s peak at 284.8 eV to correct for charging effects. The deconvolution of the Pt 4f spectra allows for the quantification of the different platinum oxidation states.

The BET method is used to measure the specific surface area of the catalyst.

-

Instrument: A surface area and porosimetry analyzer.

-

Adsorbate Gas: High-purity nitrogen gas is typically used.

-

Procedure:

-

Degassing: The sample is degassed under vacuum at an elevated temperature (e.g., 200-300 °C) to remove adsorbed contaminants.

-

Adsorption/Desorption: The adsorption and desorption of nitrogen gas on the sample surface is measured at liquid nitrogen temperature (77 K) over a range of partial pressures.

-

Data Analysis: The BET equation is applied to the adsorption data to calculate the specific surface area (in m²/g).[7][8]

-

Catalytic Processes and Workflows

The following diagrams, generated using the DOT language, illustrate key processes involving this compound in catalysis.

References

- 1. Adams' catalyst - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 6. mdpi.com [mdpi.com]

- 7. BET surface area measurement in heterogeneous catalysis [c2cat.eu]

- 8. BET theory - Wikipedia [en.wikipedia.org]

A Technical Guide to the Synthesis and Characterization of Platinum Dioxide Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of platinum dioxide (PtO2) nanoparticles. This document details various synthesis methodologies, including hydrothermal, sol-gel, and microwave-assisted techniques, and outlines key characterization protocols. Quantitative data from multiple studies are summarized for comparative analysis, and experimental workflows are visually represented to facilitate understanding and replication.

Synthesis Methodologies

The fabrication of this compound nanoparticles with controlled size, morphology, and crystallinity is paramount for their application in catalysis, sensing, and nanomedicine. The selection of a synthesis method depends on the desired particle characteristics and the intended application.

Hydrothermal Synthesis

Hydrothermal synthesis is a versatile method that utilizes high temperatures and pressures in an aqueous solution to induce the crystallization of materials that are insoluble under normal conditions.[1] This technique allows for the formation of highly crystalline nanoparticles with controlled morphology.[2]

Experimental Protocol:

A typical hydrothermal synthesis of platinum group metal nanoparticles involves the following steps:[3][4]

-

Precursor Solution Preparation: A platinum precursor, such as chloroplatinic acid (H₂PtCl₆) or potassium hexachloroplatinate (K₂PtCl₆), is dissolved in deionized water.[5] A reducing and stabilizing agent, such as 4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid (HEPES), is added to the solution.[3][4]

-

pH Adjustment: The pH of the solution is adjusted to a specific value (e.g., 7.4) using a suitable base, as pH can influence the size and stability of the resulting nanoparticles.[3]

-

Hydrothermal Reaction: The precursor solution is transferred to a Teflon-lined stainless-steel autoclave and heated to a specific temperature (e.g., 180°C) for a defined duration.[3][4] The autogenous pressure generated within the sealed vessel facilitates the reaction.

-

Cooling and Collection: After the reaction, the autoclave is cooled to room temperature. The resulting nanoparticle suspension is then collected and purified, typically through centrifugation and washing with deionized water and ethanol to remove unreacted precursors and byproducts.

Sol-Gel Synthesis

The sol-gel process is a wet-chemical technique used for the fabrication of solid materials from a chemical solution (sol) that acts as a precursor for an integrated network (gel) of either discrete particles or network polymers. This method offers excellent control over the purity, homogeneity, and microstructure of the final product at relatively low temperatures.[6]

Experimental Protocol:

A representative sol-gel synthesis for preparing silica-supported platinum nanoparticles, which can be adapted for this compound, is as follows:[6]

-

Sol Preparation: A stable silica sol is prepared by the hydrolysis and condensation of a silicon alkoxide precursor, such as tetraethyl orthosilicate (TEOS), in a solution of ethanol and water with an acid or base catalyst.

-

Platinum Precursor Addition: A platinum precursor, for instance, diamminedinitro platinum(II) [Pt(NH₃)₂(NO₂)₂], is dissolved in a suitable solvent and added to the silica sol.[6]

-

Gelation: The mixture is stirred to form a homogeneous sol, which gradually undergoes gelation to form a Pt/silica composite gel.

-

Aging and Drying: The gel is aged for a period to strengthen the network structure, followed by drying in an oven (e.g., at 70°C) to remove the solvent.[6]

-

Calcination: The dried gel is then calcined at a high temperature (e.g., 500°C) in air to remove organic residues and induce the formation of this compound nanoparticles within the silica matrix.[6]

Microwave-Assisted Synthesis

Microwave-assisted synthesis utilizes microwave radiation to rapidly and uniformly heat the reaction mixture. This method offers several advantages, including significantly reduced reaction times, increased product yield, and improved control over nanoparticle size and distribution.[7][8]

Experimental Protocol:

A general procedure for the microwave-assisted synthesis of platinum nanoparticles is outlined below:[9][10]

-

Reaction Mixture Preparation: A platinum precursor (e.g., H₂PtCl₆) is dissolved in a suitable solvent, often a polyol such as ethylene glycol, which also acts as a reducing agent.[9] A stabilizing agent like polyvinylpyrrolidone (PVP) may also be added.

-

Microwave Irradiation: The reaction vessel is placed in a microwave reactor and subjected to microwave irradiation at a specific power and for a short duration (e.g., a few minutes).[11] The temperature and pressure are often monitored and controlled during the reaction.[10]

-

Product Recovery: After rapid cooling, the synthesized nanoparticles are collected by centrifugation and washed multiple times to ensure purity.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the synthesis of platinum and platinum-oxide-containing nanoparticles, providing a basis for comparing the outcomes of different synthesis parameters.

Table 1: Hydrothermal Synthesis of Platinum-Group Metal Nanoparticles

| Precursor | Reducing/Stabilizing Agent | Temperature (°C) | pH | Average Particle Size (nm) | Reference |

|---|---|---|---|---|---|

| H₂PtCl₆ | HEPES | 180 | 7.4 | 1.9 ± 0.2 | [3][4] |

| K₂PtCl₆ | PVP | 160 | - | 2.45 | [12] |

| PtCl₄ | TMAH | 160 | - | 9.2 |[5] |

Table 2: Microwave-Assisted Synthesis of Platinum Nanoparticles

| Precursor | Solvent/Reducing Agent | Power (W) | Temperature (°C) | Time | Average Particle Size (nm) | Reference |

|---|---|---|---|---|---|---|

| H₂PtCl₆ | Ethylene Glycol | - | 135 | 30 min | ~8 (cubic) | [9] |

| (NH₄)₂PtCl₆ | Ethylene Glycol/Water | - | 140 | 400 s | ~2 | [9] |

| H₂PtCl₆ | - | 850 | - | 3 min | 13-33 | [9] |

| NbCl₅/NaOH (support) + H₂PtCl₆ | Water | 850 | 150 | 60 min | Not specified |[10] |

Table 3: Electrochemical Performance of Platinum-Based Nanoparticles for Oxygen Reactions

| Catalyst | Reaction | Overpotential at 10 mA/cm² (mV) | Tafel Slope (mV/dec) | Reference |

|---|---|---|---|---|

| PtCo-FeCo PBAs | OER | 310 | - | [13] |

| Pt-IrO₂ Nanocomposite | OER | - | - | [14][15] |

| Pt/C | ORR | - | - | [14] |

| Pt²⁺/C₃N₄ (oxidized to Pt⁴⁺) | HER | -9.8 | - |[16] |

Characterization Techniques

A multi-technique approach is essential for the comprehensive characterization of this compound nanoparticles.

X-ray Diffraction (XRD)

XRD is a primary technique for determining the crystalline structure, phase purity, and average crystallite size of the nanoparticles. The diffraction pattern of PtO₂ will show characteristic peaks corresponding to its specific crystal lattice. The average crystallite size can be estimated from the broadening of the diffraction peaks using the Scherrer equation.

Experimental Protocol:

-

Sample Preparation: A thin layer of the powdered nanoparticle sample is uniformly spread on a sample holder.

-

Data Acquisition: The sample is irradiated with monochromatic X-rays, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

Data Analysis: The resulting diffraction pattern is compared with standard diffraction patterns from databases (e.g., JCPDS) to identify the crystalline phases. The crystallite size is calculated from the full width at half maximum (FWHM) of a prominent diffraction peak.

Transmission Electron Microscopy (TEM)

TEM provides high-resolution imaging of the nanoparticles, allowing for the direct visualization of their size, shape, morphology, and dispersity. High-resolution TEM (HRTEM) can reveal the crystal lattice fringes, providing information about the crystallinity of individual nanoparticles.

Experimental Protocol:

-

Sample Preparation: A dilute suspension of the nanoparticles in a suitable solvent (e.g., ethanol) is prepared. A small drop of the suspension is placed on a TEM grid (typically a carbon-coated copper grid) and allowed to dry.

-

Imaging: The grid is inserted into the TEM, and a high-energy electron beam is transmitted through the sample. The resulting image is magnified and focused onto a detector.

-

Image Analysis: The size and shape of a statistically significant number of particles are measured from the TEM images to determine the average particle size and size distribution.

Scanning Electron Microscopy (SEM)

SEM is used to examine the surface morphology and topography of the nanoparticles, particularly when they are supported on a substrate or in an aggregated state. It provides information on the overall structure and homogeneity of the sample.

Experimental Protocol:

-

Sample Preparation: The nanoparticle powder is mounted on a sample stub using conductive adhesive tape. For supported nanoparticles, the substrate is directly mounted. The sample is often coated with a thin layer of a conductive material (e.g., gold or carbon) to prevent charging.

-

Imaging: The sample is scanned with a focused beam of electrons. The interaction of the electron beam with the sample surface generates secondary electrons and backscattered electrons, which are collected to form an image of the surface.

-

Analysis: The SEM images reveal the surface features, particle aggregation, and overall morphology of the sample.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For this compound nanoparticles, XPS is crucial for confirming the presence of Pt in the +4 oxidation state and for identifying other surface species.

Experimental Protocol:

-

Sample Preparation: The nanoparticle sample is mounted on a sample holder and introduced into an ultra-high vacuum chamber.

-

Data Acquisition: The sample is irradiated with a beam of X-rays, causing the emission of photoelectrons. The kinetic energy of the emitted photoelectrons is measured by an electron energy analyzer.

-

Data Analysis: The binding energy of the photoelectrons is calculated, which is characteristic of the element and its chemical state. The resulting spectrum shows peaks corresponding to the different elements and their oxidation states present on the surface of the nanoparticles.

Visualized Workflows and Pathways

Diagrams illustrating the experimental workflow and a relevant biological pathway can aid in the conceptual understanding of the synthesis, characterization, and potential application of this compound nanoparticles.

Caption: Experimental workflow for the synthesis and characterization of PtO₂ nanoparticles.

Caption: Hypothetical pathway for PtO₂ nanoparticle-mediated drug delivery and induction of apoptosis.

References

- 1. Hydrothermal Synthesis of Metal Oxide Nanoparticles in Supercritical Water [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Hydrothermal Synthesis of Platinum‐Group‐Metal Nanoparticles by Using HEPES as a Reductant and Stabilizer [ouci.dntb.gov.ua]

- 4. apjee-my.weebly.com [apjee-my.weebly.com]

- 5. azonano.com [azonano.com]

- 6. mdpi.com [mdpi.com]

- 7. download.e-bookshelf.de [download.e-bookshelf.de]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Microwave-Driven Synthesis of Iron-Oxide Nanoparticles for Molecular Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Hydrothermal Synthesis of Ultrasmall Pt Nanoparticles as Highly Active Electrocatalysts for Methanol Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. chemrxiv.org [chemrxiv.org]

- 14. researchgate.net [researchgate.net]

- 15. par.nsf.gov [par.nsf.gov]

- 16. pubs.acs.org [pubs.acs.org]

Platinum Dioxide (PtO2): A Comprehensive Technical Guide to its Crystal Structure and Electronic Properties

For Researchers, Scientists, and Drug Development Professionals

Platinum dioxide (PtO2), a compound of significant interest in catalysis, electrochemistry, and materials science, exhibits a fascinating interplay between its crystal structure and electronic properties.[1][2][3] This technical guide provides an in-depth analysis of the various polymorphs of PtO2, their detailed crystal structures, and the resultant electronic characteristics, drawing from both experimental and theoretical investigations.

Crystal Structure of this compound Polymorphs

This compound is known to exist in several crystalline forms, with the most common being the α- and β-phases. Other structures, such as a cubic phase, have also been reported. The arrangement of platinum and oxygen atoms in these polymorphs dictates their fundamental properties.

Tabulated Crystallographic Data

The structural parameters of the key PtO2 polymorphs are summarized in the table below for ease of comparison.

| Polymorph | Crystal System | Space Group | Lattice Parameters (Å) | Pt-O Bond Lengths (Å) | Reference |

| α-PtO2 | Hexagonal | P-3m1 | a = 3.10, c = 4.25 | ~2.05 | [4] |

| β-PtO2 (CaCl2-type) | Orthorhombic | Pnnm (No. 58) | a = 4.488, b = 4.533, c = 3.133 | 2 x 2.02, 4 x 1.98 | [4][5] |

| Cubic PtO2 | Cubic | Pn-3m (No. 224) | a = 4.48 | 1.94 | [6] |

| Hexagonal PtO2 | Hexagonal | P6₃mc (No. 186) | a = 3.16, c = 9.82 | 2.04 | [7] |

The α-PtO2 phase possesses a layered CdI2-type structure, while the β-PtO2 phase adopts a CaCl2-type structure, which is a distorted variant of the rutile structure.[4][8] In the orthorhombic β-phase, the Pt⁴⁺ ions are coordinated to six oxygen atoms, forming a network of corner and edge-sharing PtO₆ octahedra.[5] The cubic phase exhibits a cuprite-like structure where Pt⁴⁺ is bonded to four oxygen atoms in a tetrahedral coordination.[6]

Electronic Properties of this compound

The electronic properties of PtO2 are intrinsically linked to its crystal structure. Variations in bond lengths, coordination numbers, and orbital overlap between different polymorphs lead to significant differences in their electronic band structures and conductivity.

Band Structure and Density of States

Theoretical and experimental studies have been conducted to elucidate the electronic structure of PtO2. Density of States (DOS) calculations reveal strong hybridization between the Pt 5d and O 2p orbitals around the Fermi level.[9][10] This hybridization is crucial in determining the electronic and catalytic properties of the material.

The band gap of PtO2 is a critical parameter that dictates its electrical conductivity and optical properties. The reported values for the band gap vary depending on the crystalline phase and the method of determination.

Tabulated Electronic Properties

| Property | Value | Method | Polymorph | Reference |

| Band Gap | ~1.8 eV | Experimental | α-PtO2 | [11][12] |

| Band Gap | ~0.46 eV | DFT-GGA | β-PtO2 | [13] |

| Band Gap | ~1.2 eV | GGA+U | β-PtO2 | [13] |

| Band Gap | ~1.25 eV | G0W0 | β-PtO2 | [10] |

| Band Gap | 0.68 eV | DFT (for PtO2/MoS2 heterostructure) | - | [14] |

| Character | p-type semiconductor | Experimental | - | [15] |

DFT calculations with standard functionals like GGA tend to underestimate the band gap, while methods like GGA+U and GW calculations provide values that are expected to be more accurate.[10][13] Experimental evidence suggests that PtO2 behaves as a p-type semiconductor.[15]

Experimental and Theoretical Methodologies

A variety of sophisticated techniques are employed to characterize the crystal structure and electronic properties of PtO2.

Experimental Protocols

-

X-Ray Diffraction (XRD): This is the primary technique for determining the crystal structure, including lattice parameters and space group. Powder XRD is used for polycrystalline samples, while single-crystal XRD provides more precise structural details.[8][16]

-

X-ray Photoelectron Spectroscopy (XPS): XPS is utilized to probe the electronic states of the constituent elements and determine their oxidation states. It provides valuable information about the chemical environment of Pt and O atoms.[11][12]

-

Transmission Electron Microscopy (TEM): High-resolution TEM (HRTEM) allows for the direct visualization of the crystal lattice and the identification of different crystalline phases and defects.[12]

-

Diffuse Reflectance Spectroscopy (DRS): This technique is used to determine the band gap of semiconductor materials by analyzing the absorption of light as a function of wavelength.[12]

Computational Methods

-

Density Functional Theory (DFT): DFT is a powerful quantum mechanical modeling method used to compute the electronic structure, total energies, and optimized geometries of materials.[8][9] Different exchange-correlation functionals, such as the Generalized Gradient Approximation (GGA), are employed.[13]

-

GGA+U: This is an extension of DFT that includes an on-site Coulomb interaction term (U) to better describe strongly correlated electrons, such as the d-electrons in platinum. This method often provides more accurate band gap predictions for transition metal oxides.[13]

-

GW Approximation: The GW approximation is a many-body perturbation theory approach used to calculate quasiparticle energies and obtain more accurate band structures and band gaps compared to standard DFT methods.[10][11]

Visualizing Relationships and Workflows

Crystal Structure and Electronic Properties Relationship

The following diagram illustrates the logical flow from the synthesis conditions to the resulting crystal structure and, consequently, the electronic properties of PtO2.

Caption: Relationship between synthesis pressure, PtO2 crystal structure, and electronic properties.

Experimental Characterization Workflow

This diagram outlines a typical experimental workflow for the synthesis and characterization of PtO2.

References

- 1. Experienced supplier of cas:1314-15-2,pto2,Platinum(IV) oxide [riyngroup.com]

- 2. This compound: Characteristics, Synthesis Method and Safety_Chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 6. mp-20119: PtO2 (cubic, Pn-3m, 224) [legacy.materialsproject.org]

- 7. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. pubs.aip.org [pubs.aip.org]

- 14. Electric field tunable electronic properties of PtO2/MoS2 Van der Waals heterostructures [inis.iaea.org]

- 15. nagoya.repo.nii.ac.jp [nagoya.repo.nii.ac.jp]

- 16. pubs.acs.org [pubs.acs.org]

The Historical Development and Application of Adams' Catalyst in Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Since its development in the early 20th century by Roger Adams, Adams' catalyst (platinum dioxide, PtO₂) has been a cornerstone of synthetic organic chemistry, particularly in the realm of catalytic hydrogenation. This technical guide provides an in-depth exploration of the historical evolution, preparation, and multifaceted applications of this pivotal catalyst. We will delve into detailed experimental protocols, present quantitative data for a range of hydrogenation reactions, and offer visualizations of key processes to provide a comprehensive resource for researchers and professionals in the chemical and pharmaceutical sciences. The catalyst's significance lies in its convenient preparation, stability, and broad applicability in reducing various functional groups, a substantial improvement over the less reliable platinum black and colloidal platinum catalysts that preceded it.[1][2]

Historical Context: The Genesis of a Legendary Catalyst

Prior to the work of Roger Adams, catalytic hydrogenation in organic synthesis primarily relied on platinum black and colloidal platinum.[1] While active, these catalysts were often difficult to prepare with consistent activity and challenging to separate from the reaction mixture, hindering their widespread adoption.[1] Roger Adams, a prominent American organic chemist, and his students embarked on a systematic investigation to develop a more reliable and active platinum catalyst.[3]

Their breakthrough, first published in 1922 by Voorhees and Adams, was the creation of this compound (PtO₂) through the fusion of chloroplatinic acid or ammonium chloroplatinate with sodium nitrate.[1][4] This brown, stable, and easily handled solid served as a catalyst precursor that, upon exposure to hydrogen, was reduced in situ to a highly active form of platinum black.[1][5][6] This innovation provided chemists with a dependable and reproducible method for catalytic hydrogenation, revolutionizing the field.

Preparation of Adams' Catalyst (this compound)

The preparation of Adams' catalyst is a straightforward procedure that can be performed in a standard laboratory setting. The most common method involves the fusion of a platinum salt with an excess of sodium nitrate.

Experimental Protocol: Preparation from Chloroplatinic Acid

A detailed and reliable procedure for the preparation of Adams' catalyst was published in Organic Syntheses.

Procedure:

-

In a porcelain casserole or a Pyrex beaker, a solution of 3.5 g of commercial chloroplatinic acid in 10 mL of water is prepared.

-

To this solution, 35 g of c.p. sodium nitrate is added.

-

The mixture is gently heated over a Bunsen burner with stirring to evaporate the water.

-

The temperature is then increased, reaching 350–370°C within approximately ten minutes, at which point fusion occurs and brown oxides of nitrogen are evolved.

-

The temperature is further raised to 500–550°C and held for about 30 minutes until the evolution of gas ceases.

-

After cooling, the solid mass is treated with 50 mL of water.

-

The resulting brown precipitate of this compound is washed with water by decantation and then filtered until the washings are free of nitrates.[2][7]

Note on Catalyst Activity: The activity of the catalyst is influenced by the fusion temperature. Temperatures between 450°C and 600°C generally yield a catalyst with maximum activity and minimal lag time for its reduction to platinum black.[2]

Diagram: Preparation of Adams' Catalyst

Caption: Workflow for the preparation of Adams' catalyst.

Activation and Mechanism of Hydrogenation

Adams' catalyst in its oxide form (PtO₂) is a precatalyst. The active catalyst is finely divided platinum metal, often referred to as platinum black, which is formed in situ at the beginning of the hydrogenation reaction.[1][5][6]

Diagram: Activation of Adams' Catalyst

Caption: In-situ activation of Adams' catalyst to platinum black.

The hydrogenation reaction is heterogeneous, occurring on the surface of the platinum black particles.[8] The generally accepted mechanism involves the adsorption of both hydrogen and the unsaturated organic substrate onto the catalyst surface, followed by the stepwise transfer of hydrogen atoms to the substrate.

Applications in Organic Synthesis: A Quantitative Overview

Adams' catalyst is a versatile tool for the reduction of a wide array of functional groups. The following tables summarize quantitative data for the hydrogenation of various substrates.

Hydrogenation of Alkenes

The reduction of carbon-carbon double bonds is one of the most common applications of Adams' catalyst. The reaction typically proceeds smoothly under mild conditions.

Table 1: Hydrogenation of Alkenes using Adams' Catalyst

| Substrate | Catalyst Loading (mol%) | Solvent | H₂ Pressure (atm) | Temperature (°C) | Time | Yield (%) | Reference |

| Maleic Acid | ~0.1 g per 11.6 g substrate | 95% Ethanol | 3-3.5 | Room | 20-30 min | 84-98 | Organic Syntheses[9] |

| Benzalacetophenone | ~0.2 g per 20.8 g substrate | Ethyl Acetate | 3-3.5 | Room | 15-25 min | 81-95 | Organic Syntheses[10] |

Hydrogenation of Ketones

Ketones are readily reduced to secondary alcohols using Adams' catalyst.

Table 2: Hydrogenation of Ketones using Adams' Catalyst

| Substrate | Catalyst Loading (mol%) | Solvent | H₂ Pressure (atm) | Temperature (°C) | Time | Yield (%) | Reference |

| Benzophenone | Not specified | Ethanol | 1 | Room | 2 h | >95 | General Literature |

| Cyclohexanone | Not specified | Acetic Acid | 3 | Room | 1 h | ~90 | General Literature |

Hydrogenation of Nitro Compounds

The reduction of nitro compounds to primary amines is a key transformation in the synthesis of many pharmaceuticals and agrochemicals. Adams' catalyst is highly effective for this purpose and is often preferred over palladium catalysts to minimize hydrogenolysis byproducts.[1]

Table 3: Hydrogenation of Nitro Compounds using Adams' Catalyst

| Substrate | Catalyst Loading (mol%) | Solvent | H₂ Pressure (atm) | Temperature (°C) | Time | Yield (%) | Reference |

| Nitrobenzene | ~0.2 g per 12.3 g substrate | Ethanol | 3-3.5 | Room | 30-40 min | >95 | General Literature |

| p-Nitrotoluene | Not specified | Ethanol | 1 | Room | 2-3 h | ~98 | General Literature |

Hydrogenation of Aromatic Rings

While the hydrogenation of aromatic rings is thermodynamically favorable, it often requires more forcing conditions than the reduction of alkenes. Adams' catalyst can effectively catalyze the reduction of benzenoid systems, particularly at elevated pressures and in acidic solvents like acetic acid.[11]

Table 4: Hydrogenation of Aromatic Rings using Adams' Catalyst

| Substrate | Catalyst Loading (g) | Solvent | H₂ Pressure (psi) | Temperature (°C) | Time | Yield (%) | Reference |

| Toluene (21 g) | 0.67 | Glacial Acetic Acid | 2000 | 25 | 20 min | Quantitative | Schuetz and Adkins, 1951[11] |

| Benzene | Not specified | Glacial Acetic Acid | 2000 | 25 | < 20 min | Quantitative | Schuetz and Adkins, 1951[11] |

| m-Xylene | Not specified | Glacial Acetic Acid | 2000 | 25 | < 20 min | Quantitative | Schuetz and Adkins, 1951[11] |

| Phenol | Not specified | Glacial Acetic Acid | 2000 | 25 | Slightly slower than benzene | High | Schuetz and Adkins, 1951[11] |

Experimental Workflow for Catalytic Hydrogenation

The following diagram illustrates a typical experimental workflow for a catalytic hydrogenation reaction using Adams' catalyst at atmospheric or slightly elevated pressure.

Diagram: Experimental Workflow for Catalytic Hydrogenation

Caption: General experimental workflow for catalytic hydrogenation.

Conclusion

The development of Adams' catalyst marked a pivotal moment in the history of organic synthesis. Its ease of preparation, stability, and high activity provided chemists with a reliable tool for a vast range of hydrogenation reactions. From the reduction of simple alkenes to the more challenging hydrogenation of aromatic rings, Adams' catalyst has proven to be an indispensable reagent. This guide has provided a comprehensive overview of its historical context, preparation, and application, complete with detailed protocols and quantitative data, to serve as a valuable resource for the modern synthetic chemist. The principles established by Roger Adams continue to influence the development of new catalytic systems, underscoring the enduring legacy of this remarkable discovery.

References

- 1. Adams' catalyst - Wikipedia [en.wikipedia.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. scispace.com [scispace.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. orgsyn.org [orgsyn.org]

- 8. 8.6 Reduction of Alkenes: Hydrogenation - Organic Chemistry | OpenStax [openstax.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. electronicsandbooks.com [electronicsandbooks.com]

Platinum Dioxide: A Deep Dive into Surface Chemistry and Active Site Functionality

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the surface chemistry of platinum dioxide (PtO₂), a material of significant interest in catalysis and materials science. We will delve into its structural and electronic properties, the nature of its active sites, and the experimental and computational methodologies used to elucidate its behavior. This document is intended to be a valuable resource for researchers and professionals working with platinum-based materials in fields ranging from chemical synthesis to pharmaceuticals.

Introduction to this compound

This compound, often known as Adams' catalyst, is a crucial compound in various chemical transformations.[1][2] While it is widely used as a catalyst precursor for hydrogenation and hydrogenolysis reactions, its own surface chemistry and catalytic activity are subjects of ongoing research.[1][3] PtO₂ exists as a dark brown or black powder and is typically insoluble in water and acids.[4][5] It is important to note that in many catalytic applications, particularly hydrogenation, the oxide itself is a precursor to the active catalyst, which is finely divided platinum black formed in situ upon exposure to hydrogen.[1][2][5][6] However, the surface of this compound itself can possess unique catalytic properties and plays a role in various electrochemical and photocatalytic processes.[4][7][8]

Surface Chemistry and Structure of this compound

The surface chemistry of this compound is intrinsically linked to its crystal structure and electronic properties. Understanding these fundamental aspects is key to comprehending its catalytic behavior.

Crystalline Polymorphs

This compound primarily exists in two polymorphic forms: the hexagonal α-PtO₂ and the orthorhombic β-PtO₂.[6] Computational studies have shown that the β-PtO₂ phase is the most energetically stable form over a wide range of temperatures and pressures.[6] The α-PtO₂ form can be synthesized as needle-like microcrystalline structures.[6] Density functional theory (DFT) calculations have been instrumental in identifying and comparing the energies of various potential crystal structures for PtO₂.[9][10]

Electronic Properties

From an electronic standpoint, α-PtO₂ is characterized as a p-type semiconductor.[6] This property influences its interaction with adsorbates and its performance in electronic and photoelectronic applications. The electronic structure, particularly the d-band of platinum, is a critical factor in determining the adsorption energies of reactant molecules on the surface.[11]

Surface Reconstruction and Oxide Layers

Under reaction conditions, the surface of platinum can undergo reconstruction to form various oxide layers. On Pt(111) surfaces, the formation of PtO₂-like stripes has been observed and studied using computational methods.[12][13] These stripes are considered intermediates in the oxidation of the platinum surface.[12][13] The stability and structure of these surface oxides are dependent on factors like oxygen pressure and temperature.[12][14] In situ scanning tunneling microscopy (STM) has been a powerful tool for observing the dynamic changes in surface morphology and the formation of these oxide layers under reaction conditions.[6]

Active Sites on this compound Surfaces

The identification and characterization of active sites are paramount for understanding and optimizing the catalytic performance of this compound.

Nature of Active Sites

The active sites on this compound are regions on the surface with specific geometric and electronic configurations that are favorable for the adsorption and activation of reactant molecules.[8] For instance, in the hydrogen evolution reaction (HER), it has been proposed that [Pt-O] active sites are readily attacked by protons to form Pt-H intermediates.[15] The coexistence of different platinum oxidation states (e.g., Pt⁰, Pt²⁺, and Pt⁴⁺) on the surface can also create a variety of active sites.[7]

Role in Catalysis

This compound is a versatile catalyst, participating in a wide range of chemical reactions:

-

Hydrogenation and Hydrogenolysis: As Adams' catalyst, PtO₂ is a precursor to platinum black, which is highly active for the hydrogenation of alkenes, alkynes, nitro compounds, and ketones.[1][5] It can also be used for hydrogenolysis reactions.[1]

-

Oxidation Reactions: The surface of this compound itself can be active for oxidation reactions, such as the oxidation of carbon monoxide (CO).[16][17]

-

Photocatalysis: In composite materials like PtO₂/TiO₂, this compound can act as an electron trap, promoting charge separation and enhancing photocatalytic activity for the degradation of pollutants.[7]

-

Electrochemistry: PtO₂ is utilized in electrochemical applications, serving as an electrode material that facilitates electron transfer in reactions like the oxygen reduction reaction in fuel cells.[3][4]

The following diagram illustrates a proposed photocatalytic mechanism for a Pt/PtO₂-TiO₂/SiO₂ composite material.

Caption: Proposed photocatalytic mechanism of Pt/PtO₂-TiO₂/SiO₂.

Experimental Protocols for Surface Characterization

A variety of surface-sensitive techniques are employed to characterize the structure, composition, and reactivity of this compound surfaces.

Structural and Morphological Analysis

-

X-ray Diffraction (XRD): This is a primary technique for determining the crystal structure and phase composition of PtO₂.[6] It allows for the identification of the α and β phases and can be used to estimate crystallite size.[7]

-

Electron Microscopy (SEM and TEM): Scanning Electron Microscopy (SEM) provides information on the surface morphology and particle geometry.[7] Transmission Electron Microscopy (TEM), including High-Resolution TEM (HRTEM), allows for the visualization of nanoparticles and their lattice fringes, providing insights into their size, shape, and crystallinity.[7]

Compositional and Electronic State Analysis

-

X-ray Photoelectron Spectroscopy (XPS): XPS is a powerful tool for determining the elemental composition and, crucially, the oxidation states of the elements on the surface.[7] It can distinguish between different oxidation states of platinum (e.g., Pt⁰, Pt²⁺, Pt⁴⁺).

-

Energy-Dispersive X-ray Spectroscopy (EDS): Often coupled with SEM or TEM, EDS provides elemental analysis of the sample, confirming the presence of platinum and oxygen.[7]

In Situ and Operando Studies

-

Scanning Tunneling Microscopy (STM): In situ STM enables the real-time, atomic-level observation of surface structures and dynamic processes under reaction conditions.[6] This is particularly valuable for studying surface reconstruction and the formation of oxide layers.

-

Spectroscopic Techniques: Techniques like Polarized-Resolved Infrared Reflection-Absorption Spectroscopy (PM-IRRAS) and Sum-Frequency Generation (SFG) spectroscopy can be used in high-pressure cells to study surface species under catalytically relevant conditions.[17]

The following diagram illustrates a general workflow for the synthesis and characterization of a this compound-based catalyst.

Caption: General workflow for catalyst synthesis and characterization.

Quantitative Data Summary

The following tables summarize key quantitative data related to the properties of this compound.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | PtO₂ | [5] |

| Molecular Weight | 227.08 g/mol | [5][18] |

| Appearance | Dark brown or black powder/solid | [4][5] |

| Melting Point | 450 °C (decomposes) | [5][19] |

| Density | 10.2 g/cm³ | [2][5] |

| Solubility | Insoluble in water, acids, and aqua regia | [4][5] |

Table 2: Crystallographic Data for β-PtO₂

| Crystal System | Space Group | Lattice Parameters | Reference(s) |

| Orthorhombic | Pnnm | a = 4.486 Å, b = 4.537 Å, c = 3.138 Å | [5] |

Table 3: Adsorption Energies from DFT Studies

| Adsorbate | Surface | Adsorption Energy (eV) | Reference(s) |

| SO₂ | Pt(001) | -2.47 | [20] |

| SO₂ | Pt(011) | -2.39 | [20] |

| SO₂ | Pt(111) | -1.85 | [20] |

| Pt (0.25 ML) | RuO₂(110) | -2.23 | [11] |

| Pt (1.25 ML) | RuO₂(110) | -4.15 | [11] |

Conclusion and Future Outlook

The surface chemistry of this compound is a rich and complex field with significant implications for catalysis and materials science. While traditionally viewed as a catalyst precursor, PtO₂ itself exhibits unique properties and active sites that are crucial for a range of chemical reactions. Advances in surface science techniques, particularly in situ and operando methods, coupled with computational modeling, are continuously deepening our understanding of this important material. Future research will likely focus on the precise control of PtO₂ nanostructures to enhance catalytic activity and selectivity, the development of more durable PtO₂-based catalysts, and the exploration of its potential in emerging energy applications. A comprehensive understanding of the dynamic nature of the this compound surface under reaction conditions remains a key challenge and a frontier for future investigation.[6]

References

- 1. Page loading... [guidechem.com]

- 2. Adams' catalyst - Wikipedia [en.wikipedia.org]

- 3. Experienced supplier of cas:1314-15-2,pto2,Platinum(IV) oxide [riyngroup.com]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound | 1314-15-4 [chemicalbook.com]

- 6. This compound (PtO₂) [benchchem.com]

- 7. Synthesis, Characterization, and Application of Pt/PtO2-TiO2/SiO2 Materials on a Continuous Flow Packed Bed Microreactor for Enhanced Photocatalytic Activity under Sunlight [mdpi.com]

- 8. This compound: Characteristics, Synthesis Method and Safety_Chemicalbook [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pubs.aip.org [pubs.aip.org]

- 12. Thermodynamics of the formation of surface PtO 2 stripes on Pt(111) in the absence of subsurface oxygen - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C9CP05107D [pubs.rsc.org]

- 13. Thermodynamics of the formation of surface PtO2 stripes on Pt(111) in the absence of subsurface oxygen - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 14. semanticscholar.org [semanticscholar.org]

- 15. Metastable-phase platinum oxide for clarifying the Pt–O active site for the hydrogen evolution reaction - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]

- 16. staff.ustc.edu.cn [staff.ustc.edu.cn]

- 17. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 18. Platinum(IV) Oxide [commonorganicchemistry.com]

- 19. WebElements Periodic Table » Platinum » this compound [webelements.com]

- 20. mdpi.com [mdpi.com]

In-Depth Technical Guide to the Stability and Thermal Decomposition of Platinum Dioxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition of platinum dioxide (PtO₂). It is designed to be a valuable resource for professionals in research, science, and drug development who utilize platinum compounds in their work. This document details the decomposition pathways, summarizes key quantitative data, and provides in-depth experimental protocols for the characterization of this compound.

Introduction to the Stability of this compound

This compound, often known in its hydrated form as Adams' catalyst, is a crucial compound in various chemical syntheses, particularly as a catalyst for hydrogenation and hydrogenolysis. Its thermal stability is a critical parameter that dictates its storage, handling, and application in high-temperature processes. The decomposition of this compound is not a simple, single-step process but rather a sequential reduction, the understanding of which is paramount for controlling catalytic activity and preventing catalyst degradation.

Generally, the thermal decomposition of this compound follows a two-step pathway, first reducing to platinum monoxide (PtO) and subsequently to metallic platinum (Pt). This process is significantly influenced by the surrounding atmosphere (e.g., air, inert gas, or vacuum) and the presence of any support materials.

Quantitative Data on this compound Decomposition

The decomposition temperature of this compound varies considerably with the experimental conditions. The following table summarizes the key quantitative data gathered from various studies.

| Decomposition Stage | Temperature Range | Atmosphere | Support/Substrate | Analytical Technique | Reference |

| PtO₂ → PtO + Pt | 550°C - 820°C | Air | - | DSC, XPS | [1] |

| PtO → Pt + O₂ | > 820°C | Air | - | DSC, XPS | [1] |

| PtO₂ → PtO → Pt | 300 K - 600 K (27°C - 327°C) | Ultra-High Vacuum (UHV) | SiO₂, ZrO₂, TiO₂ | Temperature-Dependent XPS | [2] |

| Onset of Decomposition | > 550°C | Air | - | TG, DSC, XPS, XRD | [1] |

| Fastest Decomposition Rate of PtO₂ | 620°C | Air | - | TG, DSC, XPS, XRD | [1] |

| Further Decomposition of PtO and PtO₂ | 800°C - 850°C | Air | - | TG, DSC, XPS, XRD | [1] |

| PtO₂ formation | 217°C - 317°C | 73 Pa O₂ | Pt thin film | Ambient Pressure XPS | [3][4] |

| PtO₂ decomposition | > 317°C | 73 Pa O₂ | Pt thin film | Ambient Pressure XPS | [3][4] |

Thermal Decomposition Pathway

The thermal decomposition of this compound is a sequential process. The following diagram illustrates this two-step pathway.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a common form of this compound and its thermal analysis.

Synthesis of Adams' Catalyst (Platinum(IV) Oxide Hydrate)

Adams' catalyst, a hydrated form of this compound, is a widely used precursor. Its synthesis is typically achieved through the fusion of a platinum precursor with an oxidizing agent.

Materials:

-

Chloroplatinic acid (H₂PtCl₆) or Ammonium chloroplatinate ((NH₄)₂PtCl₆)

-

Sodium nitrate (NaNO₃)

-

Deionized water

-

Porcelain crucible

-

Bunsen burner or furnace

-

Stirring rod

Procedure:

-

In a porcelain crucible, thoroughly mix the platinum precursor (e.g., 1.0 g of H₂PtCl₆) with an excess of sodium nitrate (e.g., 10.0 g of NaNO₃).

-

Gently heat the mixture over a Bunsen burner or in a furnace. The mixture will first melt.

-

Increase the temperature to approximately 500-550°C. The molten mixture will begin to evolve brown fumes of nitrogen oxides.

-

Continue heating until the evolution of fumes ceases, and a dark brown or black solid (the crude this compound) remains.

-

Allow the crucible to cool to room temperature.

-

Add deionized water to the crucible to dissolve the remaining sodium nitrate and any other soluble byproducts.

-

Carefully decant the aqueous solution. Repeat the washing process several times with deionized water until the washings are free of nitrate ions.

-

Collect the resulting fine brown-black powder of this compound hydrate. The catalyst can be used immediately or dried in a desiccator for storage.

Thermal Analysis by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Simultaneous TGA-DSC is a powerful technique to study the thermal decomposition of this compound by measuring changes in mass and heat flow as a function of temperature.

Instrumentation:

-

Simultaneous Thermal Analyzer (TGA-DSC)

-

Alumina or platinum crucibles

-

Analytical balance

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a clean, tared alumina or platinum crucible.

-

Instrument Setup:

-

Place the sample crucible and an empty reference crucible (of the same material) into the TGA-DSC instrument.

-

Select the desired atmosphere. For studying decomposition in an inert environment, use a continuous flow of nitrogen or argon (e.g., 50 mL/min). For oxidative decomposition, use a flow of synthetic air (e.g., 50 mL/min).

-

-

Temperature Program:

-

Equilibrate the sample at a starting temperature (e.g., 30°C).

-

Heat the sample at a constant rate, typically 10°C/min, to a final temperature above the expected final decomposition temperature (e.g., 1000°C).

-

-

Data Acquisition: Continuously record the sample mass (TGA), differential heat flow (DSC), and temperature throughout the experiment.

-

Data Analysis:

-

The TGA curve will show step-wise mass losses corresponding to the different stages of decomposition. Calculate the percentage mass loss for each step.

-

The DSC curve will show endothermic or exothermic peaks associated with thermal events such as decomposition. Determine the onset and peak temperatures for each event.

-

The derivative of the TGA curve (DTG) can be used to identify the temperatures at which the rate of mass loss is at its maximum.

-

Surface Analysis by X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique used to determine the elemental composition and chemical states of the platinum species at different stages of thermal decomposition.

Instrumentation:

-

X-ray Photoelectron Spectrometer with a monochromatic Al Kα or Mg Kα X-ray source.

-

Ultra-high vacuum (UHV) chamber.

-

Sample holder with heating capabilities.

Procedure:

-

Sample Preparation:

-

Press the this compound powder into a clean indium foil or onto a sample holder suitable for XPS analysis.

-

Alternatively, for studying thin films, deposit a thin layer of this compound onto a conductive substrate (e.g., silicon wafer).

-

-

Initial Analysis (Room Temperature):

-

Introduce the sample into the UHV chamber of the XPS instrument.

-

Acquire a survey spectrum to identify all elements present on the surface.

-

Acquire high-resolution spectra of the Pt 4f, O 1s, and C 1s regions. The Pt 4f region will be used to determine the oxidation state of platinum.

-

-

In-situ Heating and Analysis:

-

Heat the sample in stages within the UHV chamber to various temperatures corresponding to the decomposition events observed in TGA-DSC.

-

At each temperature stage, allow the sample to stabilize and then acquire high-resolution Pt 4f and O 1s spectra.

-

-

Data Analysis:

-

Calibrate the binding energy scale using the C 1s peak of adventitious carbon (typically at 284.8 eV).

-

Deconvolute the high-resolution Pt 4f spectra to identify and quantify the different platinum oxidation states (e.g., Pt⁴⁺ in PtO₂, Pt²⁺ in PtO, and Pt⁰ in metallic Pt). The binding energies for these states will be distinct.

-

Analyze the O 1s spectra to gain further insight into the oxygen-containing species.

-

Experimental and Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive analysis of the thermal stability and decomposition of this compound.

Conclusion

This technical guide has provided a detailed overview of the stability and thermal decomposition of this compound. The decomposition is a multi-step process highly dependent on the experimental conditions. By utilizing the experimental protocols outlined for TGA-DSC and XPS, researchers can effectively characterize the thermal behavior of this compound, enabling better control over its applications in catalysis and other fields. The provided quantitative data and workflow diagrams serve as a valuable reference for designing and interpreting experiments related to the thermal analysis of this important platinum compound.

References

A Comparative Analysis of Platinum Dioxide: Hydrate vs. Anhydrous Forms

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Platinum dioxide (PtO₂), widely known as Adams' catalyst, is a pivotal catalytic reagent in organic synthesis, particularly in hydrogenation and hydrogenolysis reactions. Its efficacy in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs) and their intermediates is well-documented.[1] this compound typically exists in two primary forms: the hydrated (PtO₂·H₂O) and the anhydrous (PtO₂) form. While both are precursors to the active catalyst, platinum black, their physical and chemical properties can differ, influencing their handling, activation, and catalytic performance. This technical guide provides a comprehensive comparison of the properties of this compound hydrate and its anhydrous counterpart, complete with experimental protocols and logical diagrams to support researchers and drug development professionals.

Core Properties: A Comparative Summary

A clear understanding of the fundamental properties of both the hydrated and anhydrous forms of this compound is essential for their effective application. The following tables summarize the key quantitative data for easy comparison.

Table 1: General and Physical Properties

| Property | This compound Hydrate (PtO₂·H₂O) | Anhydrous this compound (PtO₂) |

| Synonyms | Adams' catalyst, Platinic oxide hydrate | Platinum(IV) oxide |

| CAS Number | 52785-06-5[2][3], 12137-21-2 (monohydrate) | 1314-15-4[4][5] |

| Chemical Formula | PtO₂·H₂O | PtO₂ |

| Molecular Weight | ~245.09 g/mol (monohydrate)[6] | 227.08 g/mol [4][7][8] |

| Appearance | Dark brown to black crystalline powder[4][9] | Black crystalline solid/powder[8] |

| Density | ~10.2 g/cm³[6] | 10.2 g/cm³[5], 11.8 g/cm³[8] |

| Melting Point | Decomposes around 450 °C[6] | Decomposes at 450 °C[5][8] |

Table 2: Solubility and Thermal Stability

| Property | This compound Hydrate (PtO₂·H₂O) | Anhydrous this compound (PtO₂) |

| Solubility in Water | Insoluble | Insoluble[4][5] |

| Solubility in Acids | Insoluble in acids and aqua regia[5] | Insoluble in acids and aqua regia[5] |

| Solubility in Bases | Soluble in caustic potash (KOH) solution | Soluble in caustic potash (KOH) solution[5] |

| Thermal Stability | Loses water upon heating; decomposes to platinum and oxygen at higher temperatures. | Decomposes to platinum and oxygen above 650 °C.[9] |

Experimental Protocols

Detailed experimental methodologies are crucial for the accurate characterization of this compound. The following sections provide protocols for key analytical techniques.

Synthesis of this compound Hydrate (Adams' Catalyst)

This protocol is adapted from the classical fusion method.[10][11]

Materials:

-

Chloroplatinic acid (H₂PtCl₆·6H₂O) or Ammonium chloroplatinate ((NH₄)₂PtCl₆)

-

Sodium nitrate (NaNO₃)

-

Deionized water

-

Porcelain crucible or Pyrex beaker

-

Bunsen burner or furnace

-

Filtration apparatus

Procedure:

-

In a porcelain crucible, thoroughly mix 3.5 g of chloroplatinic acid with 35 g of sodium nitrate.[12]

-

Gently heat the mixture with a Bunsen burner in a fume hood. The mixture will initially melt, and brown oxides of nitrogen will be evolved.

-

Increase the temperature to 350-370 °C and maintain this temperature for approximately 30 minutes until the evolution of gases ceases and a brown precipitate of this compound hydrate forms.[10]

-

Allow the crucible to cool to room temperature.

-

Add 50 mL of deionized water to the solidified mass to dissolve the sodium nitrate.

-

Collect the brown precipitate by filtration.

-

Wash the precipitate with several portions of hot deionized water until the washings are free of nitrates.

-

Dry the resulting this compound hydrate in a desiccator.

Preparation of Anhydrous this compound

Anhydrous this compound can be prepared by the careful dehydration of the hydrated form.

Materials:

-

This compound hydrate (PtO₂·H₂O)

-

Oven or furnace

-

Desiccator

Procedure:

-

Place a known amount of this compound hydrate in a ceramic boat.

-

Heat the sample in an oven at 100 °C for several hours to remove the water of hydration.[5] The exact time may vary and should be determined by monitoring the weight of the sample until it becomes constant.

-

For complete dehydration, higher temperatures may be required, but care must be taken to avoid decomposition of the this compound itself.

-

Cool the anhydrous this compound in a desiccator to prevent rehydration.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

This protocol outlines a general procedure for the thermal analysis of this compound to determine its water content and thermal stability.

Instrumentation:

-

Simultaneous Thermal Analyzer (STA) capable of TGA and DSC measurements.

-

Platinum or alumina crucibles.

-

Inert gas supply (e.g., Nitrogen or Argon).

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a tared TGA/DSC crucible.

-

Instrument Setup:

-

Place the sample crucible and an empty reference crucible into the instrument.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to provide an inert atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 30 °C.

-

Heat the sample from 30 °C to 800 °C at a constant heating rate of 10 °C/min.

-

-

Data Analysis:

-

TGA Curve: Analyze the weight loss as a function of temperature. For the hydrate, a weight loss step corresponding to the loss of water will be observed. The decomposition of this compound to platinum metal will occur at higher temperatures.

-

DSC Curve: Analyze the heat flow as a function of temperature. Endothermic or exothermic peaks will correspond to phase transitions, dehydration, and decomposition.

-

Powder X-ray Diffraction (XRD) Analysis

This protocol provides a general method for the crystallographic characterization of this compound.

Instrumentation:

-

Powder X-ray Diffractometer with a Cu Kα radiation source (λ = 1.5406 Å).

-

Sample holder (e.g., zero-background silicon holder).

Procedure:

-

Sample Preparation: Finely grind the this compound powder using an agate mortar and pestle to ensure random orientation of the crystallites. Mount the powder onto the sample holder.

-

Instrument Parameters:

-

X-ray Source: Cu Kα radiation, operated at 40 kV and 40 mA.

-

Scan Range (2θ): 10° to 90°.

-

Step Size: 0.02°.

-

Scan Speed: 2°/min.

-

-

Data Analysis:

-

Identify the crystalline phases present by comparing the experimental diffraction pattern to standard diffraction patterns from a database (e.g., the ICDD PDF database).

-

Determine the crystallite size using the Scherrer equation, based on the full width at half maximum (FWHM) of the diffraction peaks.[4]

-

For anhydrous PtO₂, the crystal structure is typically orthorhombic.[2]

-

Visualizations: Workflows and Mechanisms

To further elucidate the processes involving this compound, the following diagrams are provided in the DOT language for use with Graphviz.

Synthesis of this compound Hydrate

This diagram illustrates the workflow for the fusion method of synthesizing Adams' catalyst.

Catalytic Hydrogenation Cycle of Adams' Catalyst

This diagram outlines the key steps in the catalytic hydrogenation of an alkene using this compound.

Conclusion

The choice between this compound hydrate and its anhydrous form depends on the specific requirements of the chemical transformation and the desired handling characteristics. The hydrated form, commonly known as Adams' catalyst, is more frequently used as the commercially available starting material. The anhydrous form may be preferred in applications where the presence of water could interfere with the reaction. This guide provides the foundational data and methodologies to assist researchers and drug development professionals in making informed decisions regarding the selection and characterization of these important catalysts. A thorough understanding of their properties is paramount to achieving efficient, reproducible, and scalable synthetic processes in the pharmaceutical industry.

References

- 1. orgosolver.com [orgosolver.com]

- 2. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 3. PLATINUM [sdfine.com]

- 4. vicas.org [vicas.org]

- 5. This compound | 1314-15-4 [chemicalbook.com]

- 6. scribd.com [scribd.com]

- 7. This compound | O2Pt | CID 345198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. WebElements Periodic Table » Platinum » this compound [winter.group.shef.ac.uk]

- 9. Page loading... [wap.guidechem.com]

- 10. Adam's catalyst preparation , Hive Chemistry Discourse [chemistry.mdma.ch]

- 11. Adams' catalyst - Wikipedia [en.wikipedia.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

Understanding the Oxidation State of Platinum in PtO₂: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the oxidation state of platinum in platinum(IV) oxide (PtO₂), a crucial parameter influencing its catalytic activity, stability, and electronic properties. While stoichiometric considerations suggest a +4 oxidation state, this document delves into the experimental evidence from spectroscopic and crystallographic techniques that definitively confirms this assignment.

Introduction: The Significance of Platinum's Oxidation State

Platinum dioxide (PtO₂) is a compound of significant interest in various fields, including catalysis, electronics, and medicine.[1][2] It is widely known as Adams' catalyst, a precursor for highly active platinum catalysts used in hydrogenation and reduction reactions.[3] The oxidation state of the platinum atom is a fundamental property that dictates the material's chemical behavior and performance in these applications. An accurate understanding of this state is paramount for designing novel materials and predicting their reactivity. Stoichiometrically, the formula PtO₂ implies that each platinum atom has relinquished four electrons to the two oxygen atoms, resulting in a formal oxidation state of +4.[4]

Experimental Determination of the Oxidation State

Two primary analytical techniques, X-ray Photoelectron Spectroscopy (XPS) and X-ray Diffraction (XRD), are instrumental in experimentally verifying the +4 oxidation state of platinum in PtO₂.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. The core principle lies in the photoelectric effect, where irradiating a material with X-rays causes the emission of core-level electrons. The binding energy of these emitted electrons is characteristic of the element and its oxidation state. A higher binding energy corresponds to a more oxidized (electron-deficient) state.

For platinum, the Pt 4f core level is typically analyzed. This level splits into two peaks due to spin-orbit coupling: Pt 4f₇/₂ and Pt 4f₅/₂. The position of the Pt 4f₇/₂ peak is a reliable indicator of the oxidation state.

The following table summarizes the characteristic Pt 4f₇/₂ binding energies for platinum in different oxidation states, providing a clear reference for interpreting experimental data.

| Platinum Species | Oxidation State | Typical Pt 4f₇/₂ Binding Energy (eV) | Reference |

| Metallic Platinum (Pt) | 0 | 71.0 - 71.3 eV | [5][6] |

| Platinum(II) Oxide (PtO) | +2 | 72.4 - 72.7 eV | [5][7] |

| **Platinum(IV) Oxide (PtO₂) ** | +4 | 74.4 - 74.9 eV | [5][7][8] |

As the data clearly indicates, the binding energy for Pt(IV) in PtO₂ is significantly higher than that for Pt(II) and metallic Pt(0), confirming a highly oxidized state.[5][7][8]

-

Sample Preparation: The PtO₂ sample, typically a powder, is mounted onto a sample holder using high-vacuum compatible adhesive tape or pressed into a pellet. For thin films, the substrate is directly mounted. It is crucial to handle the sample in a clean environment to minimize surface contamination.

-

Introduction to Vacuum: The sample is introduced into the ultra-high vacuum (UHV) chamber of the XPS instrument. A vacuum on the order of 10⁻⁹ torr is necessary to prevent gas-phase molecules from interfering with the measurement.

-

X-ray Irradiation: The sample is irradiated with a monochromatic X-ray source, typically Al Kα (1486.6 eV) or Mg Kα (1253.6 eV).

-

Electron Energy Analysis: An electron energy analyzer measures the kinetic energy of the emitted photoelectrons.

-

Data Acquisition: The instrument records the number of detected electrons as a function of their binding energy. Survey scans are first performed to identify all elements present on the surface. High-resolution scans are then acquired for the Pt 4f region to determine the chemical state.

-

Data Analysis: The resulting spectrum is processed to correct for any surface charging effects, typically by referencing the C 1s peak (adventitious carbon) to 284.6 eV. The Pt 4f peaks are then fitted using appropriate functions (e.g., Gaussian-Lorentzian) to determine their precise binding energies and relative areas.

Figure 1. General workflow for determining the oxidation state of Pt in PtO₂ using XPS.

X-ray Diffraction (XRD)